![molecular formula C7H18Cl2N2 B1285418 4-(2-Aminoethyl)piperidine dihydrochloride CAS No. 90000-31-0](/img/structure/B1285418.png)
4-(2-Aminoethyl)piperidine dihydrochloride
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Overview
Description
4-(2-Aminoethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an aminoethyl group at the 4-position
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethyl)piperidine dihydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .
Mode of Action
This compound acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of TAAR1 can modulate the activity of monoaminergic systems in the brain, which are involved in various physiological functions such as mood, cognition, and perception .
Biochemical Pathways
Upon activation of TAAR1, this compound can influence several biochemical pathways. These include the modulation of dopamine-dependent hyperlocomotion, which is a key factor in disorders associated with increased dopaminergic function, such as schizophrenia .
Result of Action
The activation of TAAR1 by this compound can lead to a reduction in dopamine-dependent hyperlocomotion . This suggests that the compound could potentially be used in the treatment of disorders associated with increased dopaminergic function, such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)piperidine dihydrochloride typically involves the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones, followed by homologation of the ketones . The key steps include:
Conjugate Addition: Phenylboronic acid is added to dihydropyridin-4(1H)-ones.
Homologation: The resulting ketones are homologated to introduce the aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce intermediates.
Purification: Techniques like recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
4-(2-Aminoethyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychotic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(2-Aminoethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:
4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride: Another TAAR1 agonist with similar biological activity.
1-Methylpiperidines: Show high affinity for σ1 receptors but differ in their selectivity and biological effects.
Uniqueness
The uniqueness of this compound lies in its specific interaction with TAAR1 and its potential therapeutic applications in treating disorders associated with dopaminergic dysfunction, such as schizophrenia .
Properties
IUPAC Name |
2-piperidin-4-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-4-1-7-2-5-9-6-3-7;;/h7,9H,1-6,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZGICLENNVUHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590175 |
Source
|
Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90000-31-0 |
Source
|
Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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